![molecular formula C12H15N5S B5740947 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol](/img/structure/B5740947.png)
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol, also known as BTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BTT belongs to the class of triazine-thiol compounds, which are known for their diverse biological activities and therapeutic potential.
Mechanism of Action
The mechanism of action of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has been shown to have various biochemical and physiological effects, depending on the concentration and exposure time. In vitro studies have shown that 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol can induce apoptosis in cancer cells, inhibit the growth of bacteria and viruses, and reduce the toxicity of heavy metals. In vivo studies have shown that 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol can reduce tumor growth and improve survival rates in animal models.
Advantages and Limitations for Lab Experiments
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has several advantages for lab experiments, including its high yield synthesis method, diverse biological activities, and low toxicity. However, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol also has some limitations, including its relatively low solubility in water and its potential for oxidation in air.
Future Directions
There are several future directions for the study of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some potential future directions include the use of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol as a precursor for the synthesis of metal-organic frameworks, the investigation of its role in epigenetic regulation, and the development of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol-based therapeutics for cancer and infectious diseases.
Conclusion:
In conclusion, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol is a chemical compound that has shown significant potential for various applications in scientific research. Its diverse biological activities and low toxicity make it an attractive candidate for further investigation. With continued research, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has the potential to make significant contributions to the fields of medicinal chemistry, material science, and environmental science.
Synthesis Methods
The synthesis of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol involves the reaction of 2-mercaptobenzimidazole with ethylamine and benzylamine in the presence of cyanuric chloride. The reaction proceeds through the formation of an intermediate, which is then converted to 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol by the addition of sodium hydroxide. The yield of 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol obtained through this method is around 70%, making it a reliable and efficient synthesis method.
Scientific Research Applications
4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has shown potential applications in various fields of scientific research, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has been studied for its anticancer, antimicrobial, and antiviral activities. In material science, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has been used as a precursor for the synthesis of metal nanoparticles. In environmental science, 4-(benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol has been studied for its ability to remove heavy metals from contaminated water.
properties
IUPAC Name |
2-(benzylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5S/c1-2-13-10-15-11(17-12(18)16-10)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUDILLRSJLIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=S)N=C(N1)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821559 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(Benzylamino)-6-(ethylamino)-1,3,5-triazine-2-thiol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.